6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 330834-94-1
VCID: VC21315463
InChI: InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
SMILES: CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3)C(=O)O
Molecular Formula: C17H12BrNO2
Molecular Weight: 342.2 g/mol

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid

CAS No.: 330834-94-1

Cat. No.: VC21315463

Molecular Formula: C17H12BrNO2

Molecular Weight: 342.2 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid - 330834-94-1

Specification

CAS No. 330834-94-1
Molecular Formula C17H12BrNO2
Molecular Weight 342.2 g/mol
IUPAC Name 6-bromo-3-methyl-2-phenylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H12BrNO2/c1-10-15(17(20)21)13-9-12(18)7-8-14(13)19-16(10)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,21)
Standard InChI Key JGKKGUXOCBNLQH-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3)C(=O)O
Canonical SMILES CC1=C(C2=C(C=CC(=C2)Br)N=C1C3=CC=CC=C3)C(=O)O

Introduction

6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid is a complex organic compound with a molecular formula of C17H12BrNO2 and a molecular weight of approximately 342.19 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities, including antibacterial and anticancer properties. The presence of a bromine atom, a methyl group, and a phenyl ring attached to the quinoline core makes this compound particularly interesting for various chemical and pharmaceutical applications.

Synthesis and Applications

The synthesis of 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid typically involves multi-step organic reactions, including bromination and methylation steps. While specific synthesis protocols are not widely detailed in the literature, compounds of this nature are often used as intermediates in the production of more complex molecules with potential biological activities.

In terms of applications, quinoline derivatives have been explored for their antibacterial and anticancer properties. For instance, some quinoline derivatives have shown promising results in inhibiting histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and are targets for cancer therapy .

Safety and Handling

Handling 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid requires caution due to its potential reactivity. It is stable under recommended temperatures and pressures but should be kept away from strong oxidizing agents to prevent hazardous reactions . The compound's toxicity and specific safety data are not well-documented, but general precautions for handling organic compounds, such as avoiding inhalation and skin contact, are advisable.

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